molecular formula C10H9N3 B14540031 4,5-Dihydro-1H-pyrazolo[3,4-f]quinoline CAS No. 62324-87-2

4,5-Dihydro-1H-pyrazolo[3,4-f]quinoline

Cat. No.: B14540031
CAS No.: 62324-87-2
M. Wt: 171.20 g/mol
InChI Key: HURJMEVZJDQJJU-UHFFFAOYSA-N
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Description

4,5-Dihydro-1H-pyrazolo[3,4-f]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and have been the subject of extensive research due to their potential applications in medicinal chemistry. The structure of this compound consists of a fused pyrazole and quinoline ring system, which imparts unique chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dihydro-1H-pyrazolo[3,4-f]quinoline typically involves the condensation of appropriate starting materials followed by cyclization. One common method involves the reaction of 2-aminobenzylamine with ethyl acetoacetate in the presence of a catalyst such as acetic acid. The reaction mixture is heated under reflux conditions to facilitate the cyclization process, leading to the formation of the desired pyrazoloquinoline compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dihydro-1H-pyrazolo[3,4-f]quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and enhance its biological activity.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyrazoloquinolines, which can exhibit enhanced biological activities and improved pharmacokinetic properties .

Scientific Research Applications

4,5-Dihydro-1H-pyrazolo[3,4-f]quinoline has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,5-Dihydro-1H-pyrazolo[3,4-f]quinoline involves its interaction with specific molecular targets within the cell. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and altering cellular responses. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Uniqueness: 4,5-Dihydro-1H-pyrazolo[3,4-f]quinoline is unique due to its specific ring fusion pattern and the presence of hydrogen atoms at the 4 and 5 positions. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

62324-87-2

Molecular Formula

C10H9N3

Molecular Weight

171.20 g/mol

IUPAC Name

4,5-dihydro-1H-pyrazolo[3,4-f]quinoline

InChI

InChI=1S/C10H9N3/c1-2-8-9(11-5-1)4-3-7-6-12-13-10(7)8/h1-2,5-6H,3-4H2,(H,12,13)

InChI Key

HURJMEVZJDQJJU-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC=N2)C3=C1C=NN3

Origin of Product

United States

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